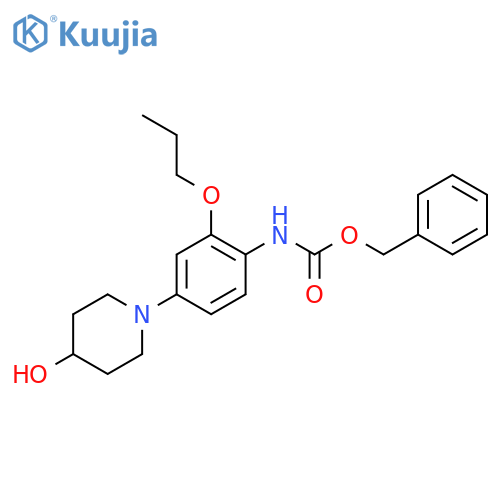Cas no 2680722-84-1 (benzyl N-4-(4-hydroxypiperidin-1-yl)-2-propoxyphenylcarbamate)

2680722-84-1 structure
商品名:benzyl N-4-(4-hydroxypiperidin-1-yl)-2-propoxyphenylcarbamate
benzyl N-4-(4-hydroxypiperidin-1-yl)-2-propoxyphenylcarbamate 化学的及び物理的性質
名前と識別子
-
- 2680722-84-1
- benzyl N-[4-(4-hydroxypiperidin-1-yl)-2-propoxyphenyl]carbamate
- EN300-28302175
- benzyl N-4-(4-hydroxypiperidin-1-yl)-2-propoxyphenylcarbamate
-
- InChIKey: PYMJPMAFCGBRTE-UHFFFAOYSA-N
- ほほえんだ: OC1CCN(C2C=CC(=C(C=2)OCCC)NC(=O)OCC2C=CC=CC=2)CC1
計算された属性
- せいみつぶんしりょう: 384.20490738g/mol
- どういたいしつりょう: 384.20490738g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 5
- 重原子数: 28
- 回転可能化学結合数: 8
- 複雑さ: 462
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 71Ų
- 疎水性パラメータ計算基準値(XlogP): 3.5
benzyl N-4-(4-hydroxypiperidin-1-yl)-2-propoxyphenylcarbamate 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-28302175-0.05g |
benzyl N-[4-(4-hydroxypiperidin-1-yl)-2-propoxyphenyl]carbamate |
2680722-84-1 | 95.0% | 0.05g |
$1020.0 | 2025-03-19 | |
| Enamine | EN300-28302175-1.0g |
benzyl N-[4-(4-hydroxypiperidin-1-yl)-2-propoxyphenyl]carbamate |
2680722-84-1 | 95.0% | 1.0g |
$1214.0 | 2025-03-19 | |
| Enamine | EN300-28302175-0.1g |
benzyl N-[4-(4-hydroxypiperidin-1-yl)-2-propoxyphenyl]carbamate |
2680722-84-1 | 95.0% | 0.1g |
$1068.0 | 2025-03-19 | |
| Enamine | EN300-28302175-5.0g |
benzyl N-[4-(4-hydroxypiperidin-1-yl)-2-propoxyphenyl]carbamate |
2680722-84-1 | 95.0% | 5.0g |
$3520.0 | 2025-03-19 | |
| Enamine | EN300-28302175-10.0g |
benzyl N-[4-(4-hydroxypiperidin-1-yl)-2-propoxyphenyl]carbamate |
2680722-84-1 | 95.0% | 10.0g |
$5221.0 | 2025-03-19 | |
| Enamine | EN300-28302175-0.25g |
benzyl N-[4-(4-hydroxypiperidin-1-yl)-2-propoxyphenyl]carbamate |
2680722-84-1 | 95.0% | 0.25g |
$1117.0 | 2025-03-19 | |
| Enamine | EN300-28302175-0.5g |
benzyl N-[4-(4-hydroxypiperidin-1-yl)-2-propoxyphenyl]carbamate |
2680722-84-1 | 95.0% | 0.5g |
$1165.0 | 2025-03-19 | |
| Enamine | EN300-28302175-2.5g |
benzyl N-[4-(4-hydroxypiperidin-1-yl)-2-propoxyphenyl]carbamate |
2680722-84-1 | 95.0% | 2.5g |
$2379.0 | 2025-03-19 | |
| Enamine | EN300-28302175-1g |
benzyl N-[4-(4-hydroxypiperidin-1-yl)-2-propoxyphenyl]carbamate |
2680722-84-1 | 1g |
$1214.0 | 2023-09-07 | ||
| Enamine | EN300-28302175-5g |
benzyl N-[4-(4-hydroxypiperidin-1-yl)-2-propoxyphenyl]carbamate |
2680722-84-1 | 5g |
$3520.0 | 2023-09-07 |
benzyl N-4-(4-hydroxypiperidin-1-yl)-2-propoxyphenylcarbamate 関連文献
-
C. Pham-Huu,N. Keller,C. Estournès,G. Ehret,M. J. Ledoux Chem. Commun., 2002, 1882-1883
-
Kun Wang,Mengda Li,Zhijian Yang,Jiejun Wu,Tongjun Yu CrystEngComm, 2019,21, 4792-4797
-
Huihui Qi,Yunjie Zhou,Yi Li,Fan Liao,Zhenzhen Wang,Xiao Wang,Hui Huang,Mingwang Shao,Yang Liu Nanoscale, 2021,13, 14089-14095
-
Ralph A. Wheeler,Emily E. Dalbey Phys. Chem. Chem. Phys., 2021,23, 9061-9064
2680722-84-1 (benzyl N-4-(4-hydroxypiperidin-1-yl)-2-propoxyphenylcarbamate) 関連製品
- 437982-68-8(2-(4-{(tert-butoxy)carbonylamino}phenyl)propanoic acid)
- 1213-33-8(Benzenamine,2-[(4-methylphenyl)sulfonyl]-)
- 1869599-51-8(5-(Benzyloxy)-2-{[(benzyloxy)carbonyl]amino}pentanoic acid)
- 2228518-51-0(4-(azetidin-3-yl)-1,3,5-trimethyl-1H-pyrazole)
- 100325-55-1(Pyridine, 3-(2,6-difluorophenyl)-)
- 2228929-60-8(5-(3-bromo-5-methoxypyridin-4-yl)-1,3-oxazol-2-amine)
- 1803842-86-5(2,6-Difluoro-3-(difluoromethyl)aniline)
- 1804952-26-8(3-Bromo-6-(difluoromethyl)-2-iodopyridine-4-carbonyl chloride)
- 2580234-88-2(2-[Benzyl(2-{[(benzyloxy)carbonyl]amino}ethyl)amino]acetic acid)
- 1416439-17-2(TERT-BUTYL (2-METHYLPENT-4-EN-2-YL)CARBAMATE)
推奨される供給者
钜澜化工科技(青岛)有限公司
ゴールドメンバー
中国のサプライヤー
大量

Zouping Mingyuan Import and Export Trading Co., Ltd
ゴールドメンバー
中国のサプライヤー
試薬

上海帛亦医药科技有限公司
ゴールドメンバー
中国のサプライヤー
試薬
Tiancheng Chemical (Jiangsu) Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
Shandong Feiyang Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
